molecular formula C3H8N2O2 B14362726 N-(Hydroxymethyl)-N'-methylurea CAS No. 90228-53-8

N-(Hydroxymethyl)-N'-methylurea

Cat. No.: B14362726
CAS No.: 90228-53-8
M. Wt: 104.11 g/mol
InChI Key: UXGBPZGIVXGUFA-UHFFFAOYSA-N
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Description

N-(Hydroxymethyl)-N'-methylurea is a urea derivative characterized by a hydroxymethyl (-CH2OH) group attached to one nitrogen atom and a methyl (-CH3) group attached to the adjacent nitrogen. This structural configuration imparts unique physicochemical properties, such as enhanced solubility in aqueous environments compared to non-polar alkylurea derivatives.

Properties

CAS No.

90228-53-8

Molecular Formula

C3H8N2O2

Molecular Weight

104.11 g/mol

IUPAC Name

1-(hydroxymethyl)-3-methylurea

InChI

InChI=1S/C3H8N2O2/c1-4-3(7)5-2-6/h6H,2H2,1H3,(H2,4,5,7)

InChI Key

UXGBPZGIVXGUFA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Hydroxymethyl)-N’-methylurea can be synthesized through the reaction of formaldehyde with N-methylurea. The reaction typically occurs under mild conditions, with formaldehyde acting as the hydroxymethylating agent. The process involves the formation of a hydroxymethyl group on the nitrogen atom of N-methylurea.

Industrial Production Methods: In industrial settings, the production of N-(Hydroxymethyl)-N’-methylurea may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pH, are optimized to maximize yield and minimize by-products. The final product is purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: N-(Hydroxymethyl)-N’-methylurea undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a formyl or carboxyl group.

    Reduction: The compound can be reduced to form N-methylurea.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formyl-N-methylurea or carboxyl-N-methylurea.

    Reduction: N-methylurea.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Hydroxymethyl)-N’-methylurea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential role in biochemical pathways involving urea derivatives.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.

    Industry: It is used in the production of resins, adhesives, and coatings due to its reactivity and stability.

Mechanism of Action

The mechanism of action of N-(Hydroxymethyl)-N’-methylurea involves its ability to form stable adducts with various biomolecules. The hydroxymethyl group can react with nucleophilic sites on proteins, nucleic acids, and other cellular components, leading to modifications that can affect biological activity. The molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-Nitroso-N-methylurea (NMU)

  • Structure: Contains a nitroso (-NO) group instead of hydroxymethyl.
  • Properties: Highly mutagenic and carcinogenic due to alkylating DNA via the nitroso group.
  • Key Difference : The absence of a nitroso group in N-(Hydroxymethyl)-N'-methylurea likely mitigates mutagenicity, making it safer for applications requiring low toxicity .

Monolinuron (N-(4-chlorophenyl)-N'-methyl-N'-methoxyurea)

  • Structure : Features a 4-chlorophenyl group and methoxy substituent.
  • Properties : Used as a herbicide. Its metabolism generates hydroxymethyl intermediates (e.g., N-(4-chlorophenyl)-N'-hydroxymethyl-N'-methoxyurea), which exhibit altered stability and bioactivity compared to the parent compound .
  • Key Difference : The hydroxymethyl group in this compound may enhance metabolic detoxification pathways, reducing environmental persistence .

N-(2-Fluorophenyl)-N'-methylurea

  • Structure : Substituted with a 2-fluorophenyl group.
  • Properties: Lower molecular weight (168.17 g/mol) and distinct electronic effects due to fluorine’s electronegativity.
  • Key Difference : Fluorine substitution vs. hydroxymethyl alters solubility and interaction with biological targets .

Physicochemical and Thermodynamic Properties

A comparative analysis of solvation behavior reveals:

  • Alkylureas (methylurea, ethylurea): Preferentially solvate proteins like α-chymotrypsinogen A via hydrophobic interactions.

Table 1: Comparative Properties of Urea Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Risks References
This compound C3H8N2O2 120.11 -CH2OH, -CH3 Cosmetics (provisional)
N-Nitroso-N-methylurea (NMU) C2H5N3O2 103.08 -NO, -CH3 Carcinogen, research
Monolinuron C9H11ClN2O2 214.65 4-Cl-C6H4, -OCH3, -CH3 Herbicide
N-(2-Fluorophenyl)-N'-methylurea C8H9FN2O 168.17 2-F-C6H4, -CH3 Research chemical

Metabolic and Environmental Fate

  • This compound: Likely undergoes hydrolysis or enzymatic conversion to less complex urea derivatives, analogous to monolinuron’s breakdown into 4-chlorophenylurea and 4-chloroacetanilide .
  • Nitroso Derivatives : Persistent in vivo nitrosation risks, as seen with NMU, which forms mutagenic adducts without requiring aryl hydroxylation .

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